molecular formula C18H15N3O3S3 B2543362 4-(ethylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide CAS No. 886936-54-5

4-(ethylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide

Cat. No. B2543362
CAS RN: 886936-54-5
M. Wt: 417.52
InChI Key: OWPSKOXDWJXNJM-UHFFFAOYSA-N
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Description

The compound "4-(ethylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide" is a complex organic molecule that appears to be related to various research areas, including medicinal chemistry and materials science. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, properties, and applications, which can be used to infer potential characteristics and uses for the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid involves methylation, thiocyanation, ethylation, and oxidation steps . Similarly, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate includes cyclization of thioamide with 2-chloroacetoacetate . These methods suggest that the synthesis of the compound may also require a multi-step approach, possibly involving the functionalization of thiazole rings and subsequent coupling with a benzamide moiety.

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using spectroscopic techniques like infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . These techniques could be used to determine the structure of "4-(ethylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide" by identifying its functional groups, confirming the presence of ethylsulfonyl and thiazole components, and establishing the overall molecular framework.

Chemical Reactions Analysis

The reactivity of similar compounds can provide insights into the chemical reactions that "4-(ethylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide" might undergo. For instance, the carbon-sulfur bond fission observed in alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates under alkaline conditions suggests that the ethylsulfonyl group in the compound of interest might also be susceptible to nucleophilic attack, potentially leading to bond cleavage under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be indicative of the properties of "4-(ethylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide." For example, the use of 1-ethyl-3-methylimidazolium bis{(trifluoromethyl)sulfonyl}amide as a solvent for hydrocarbon separation highlights the potential solubility and interaction of sulfonyl-containing compounds with organic molecules. Additionally, the potent Class III antiarrhythmic activity of certain 4-[(methylsulfonyl)amino]benzamides suggests that the compound may also exhibit biological activity, potentially as an ion channel modulator.

Scientific Research Applications

Synthesis and Electrophysiological Activity

A study explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, indicating that modifications in the sulfonamide group can produce compounds with significant class III antiarrhythmic activity. These findings suggest that the ethylsulfonyl group in the compound of interest could be pivotal in modulating biological activity, specifically in cardiac applications (Morgan et al., 1990).

Anticancer Properties

Another research direction involves the synthesis of indapamide derivatives showing proapoptotic activity against cancer cell lines. This indicates that benzamide derivatives, particularly those modified at the sulfonamide group, hold promise in developing anticancer agents (Yılmaz et al., 2015).

Antimicrobial and Antifungal Action

The synthesis of sulfonamide derivatives has also been linked to antimicrobial and antifungal activities. A study on derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems showed sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This suggests potential applications of the compound for developing new antimicrobial and antifungal therapies (Sych et al., 2019).

Drug Metabolism

The application of biocatalysis to drug metabolism was demonstrated in a study involving a biaryl-bis-sulfonamide AMPA receptor potentiator, highlighting the role of sulfonamide derivatives in modulating the pharmacokinetic properties of therapeutic agents. This could imply that 4-(ethylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide might have specific metabolic pathways or interactions influencing its efficacy or stability (Zmijewski et al., 2006).

Future Directions

The future research directions for this compound would likely depend on its properties and potential applications. For example, if it has biological activity, it could be studied as a potential pharmaceutical. Alternatively, if it has interesting chemical reactivity, it could be studied for use in synthetic chemistry .

properties

IUPAC Name

4-ethylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S3/c1-3-27(23,24)12-6-4-11(5-7-12)17(22)21-18-20-14-9-8-13-15(16(14)26-18)25-10(2)19-13/h4-9H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPSKOXDWJXNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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